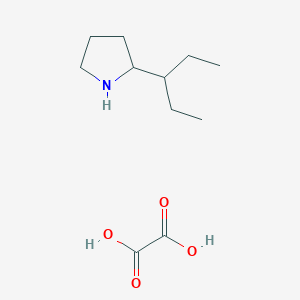

2-(1-Ethylpropyl)pyrrolidine oxalate

Description

2-(1-Ethylpropyl)pyrrolidine oxalate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is combined with an oxalate group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

oxalic acid;2-pentan-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C2H2O4/c1-3-8(4-2)9-6-5-7-10-9;3-1(4)2(5)6/h8-10H,3-7H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFIBKFWBDQMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Ethylpropyl)pyrrolidine oxalate involves several steps. One common method includes the reaction of pyrrolidine with 1-ethylpropyl bromide under basic conditions to form 2-(1-ethylpropyl)pyrrolidine. This intermediate is then reacted with oxalic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(1-Ethylpropyl)pyrrolidine oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalate derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

1. Antidepressant Activity

Research indicates that derivatives of pyrrolidine compounds, including 2-(1-Ethylpropyl)pyrrolidine oxalate, exhibit significant antidepressant properties. In animal studies, these compounds were shown to effectively block depressant effects induced by certain drugs, suggesting their potential use in treating depressive disorders .

2. Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of pyrrolidine derivatives. Compounds with similar structures have demonstrated efficacy in various seizure models, indicating that 2-(1-Ethylpropyl)pyrrolidine oxalate may also possess similar properties. These findings are crucial given the high prevalence of drug-resistant epilepsy .

3. Treatment of Oxalate-Related Diseases

There is emerging evidence that compounds like 2-(1-Ethylpropyl)pyrrolidine oxalate may play a role in managing oxalate-related diseases such as hyperoxaluria. These conditions are characterized by excessive oxalate levels in the body, leading to kidney stones and other complications. The compound's ability to modulate metabolic pathways related to oxalate metabolism presents a novel therapeutic avenue .

Case Studies

Several studies have documented the efficacy of pyrrolidine derivatives in clinical settings:

- Antidepressant Efficacy : In a study involving mice, the administration of a pyrrolidine derivative led to significant reductions in depressive behaviors when tested against established models of depression .

- Anticonvulsant Activity : A focused series of pyrrolidine-2,5-dione derivatives showed broad-spectrum anticonvulsant activity in various animal seizure models, suggesting that similar compounds could be developed for therapeutic use .

- Oxalate Management : Research has indicated that certain pyrrolidine compounds can effectively inhibit glycolate oxidase, an enzyme involved in oxalate production. This inhibition can be beneficial for patients suffering from hyperoxaluria .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)pyrrolidine oxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

2-(1-Ethylpropyl)pyrrolidine oxalate can be compared with other pyrrolidine derivatives, such as:

Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.

Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring and is known for its unique pharmacological properties.

Pyrrolidine-2,5-diones: These compounds have carbonyl groups at the second and fifth positions and are studied for their potential therapeutic applications.

The uniqueness of 2-(1-Ethylpropyl)pyrrolidine oxalate lies in its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and biological activity.

Biological Activity

2-(1-Ethylpropyl)pyrrolidine oxalate is a compound of interest in various biological and medicinal research fields. Its unique structural characteristics and potential biological activities make it a candidate for further investigation. This article aims to provide a comprehensive overview of the biological activity of 2-(1-Ethylpropyl)pyrrolidine oxalate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-(1-Ethylpropyl)pyrrolidine oxalate is classified under pyrrolidine derivatives. Its chemical structure can be represented as follows:

- IUPAC Name : 2-(1-Ethylpropyl)pyrrolidine oxalate

- CAS Number : 1177310-64-3

The compound exhibits properties typical of oxalate derivatives, which may influence its biological activity.

The biological activity of 2-(1-Ethylpropyl)pyrrolidine oxalate is primarily attributed to its interaction with various molecular targets within biological systems. The oxalate moiety is known to participate in calcium-binding, which can influence metabolic pathways related to calcium homeostasis and potentially affect kidney function due to its association with calcium oxalate stone formation .

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some pyrrolidine derivatives have shown potential antimicrobial effects, which could be explored for 2-(1-Ethylpropyl)pyrrolidine oxalate.

- CNS Activity : Pyrrolidine compounds are often investigated for their interactions with central nervous system receptors, suggesting potential neuroactive properties .

Case Studies and Research Findings

Several studies have explored the biological implications of oxalate compounds. Below is a summary of relevant findings:

Comparative Analysis

To better understand the uniqueness of 2-(1-Ethylpropyl)pyrrolidine oxalate, a comparison with related compounds is essential. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 2-(1-Ethylpropyl)pyrrolidine oxalate | Pyrrolidine with ethylpropyl substitution | Potentially neuroactive; calcium-related effects | Investigational drug development |

| 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine | Piperazine derivative | CNS modulation; antimicrobial effects | Drug development for CNS disorders |

| 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine | Cyclohexyl-substituted pyrrolidine | Neuroactive; potential analgesic effects | Pain management therapies |

Q & A

Q. How can impurity profiling during scale-up adhere to regulatory standards while minimizing costs?

- Methodological Answer : Implement QbD-based HPLC-DAD methods (e.g., tracking Imp. A(EP) at 0.15% threshold) with column revalidation every 500 injections. For cost reduction, replace toxic ion-pair reagents (e.g., TFA) with formic acid (0.1% v/v), maintaining resolution (R > 2.0) between analytes .

Data Presentation and Analysis Guidelines

- Tabular Data : Include retention times, mass fragments, and statistical significance (p < 0.05, ANOVA with Tukey post-hoc) .

- Figures : Use scatter plots for solubility vs. pH and heatmaps for receptor binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.